3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a triazole ring, and a sulfonamide group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in biologically active molecules . The sulfonamide group is a functional group that is widely used in medicinal chemistry for its ability to enhance the solubility and bioavailability of drugs .
Preparation Methods
The synthesis of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives under magnetic stirring at room temperature in solvents like acetonitrile or DMF . The reaction typically yields the desired product in moderate yields (50%-62%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The triazole ring can interact with various enzymes and receptors, modulating their activities . The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound also contains a trifluoromethyl group and a sulfonamide group but differs in its overall structure and properties.
3-Bromo-1,1,1-trifluoroacetone: This compound contains a trifluoromethyl group and is used in different applications, such as in the synthesis of other fluorinated compounds.
2-(Trifluoromethyl)acetophenone: This compound features a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQVJLUDCPUNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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